
1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is attached to a methanamine group. This compound is often used in research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride typically involves the bromination and fluorination of a phenylmethanamine precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and purification systems to achieve high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methanamine group can undergo oxidation to form corresponding imines or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce imines or amines, respectively.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methanamine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
- 1-(3-Bromo-2,6-difluorophenyl)methanamine hydrochloride
- 1-(4-Bromo-3,5-difluorophenyl)methanamine
Comparison: Compared to these similar compounds, 1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C7H7BrClF2N |
|---|---|
Peso molecular |
258.49 g/mol |
Nombre IUPAC |
(2-bromo-3,6-difluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-7-4(3-11)5(9)1-2-6(7)10;/h1-2H,3,11H2;1H |
Clave InChI |
POVBMHFRGIJPJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CN)Br)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


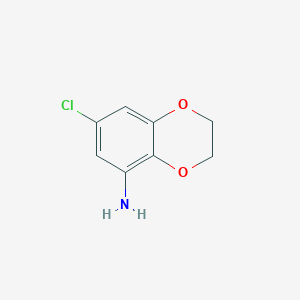
![tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate](/img/structure/B15296831.png)

![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)
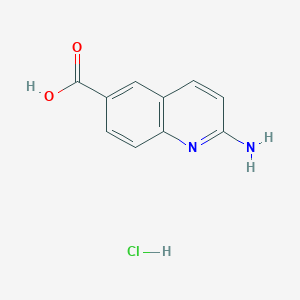
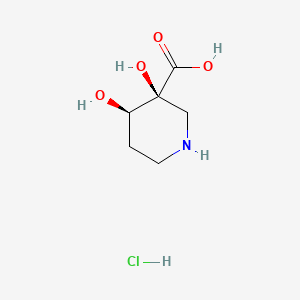
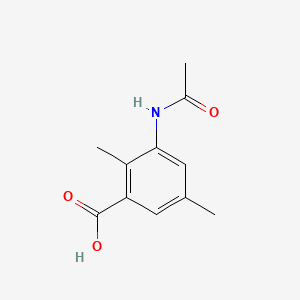
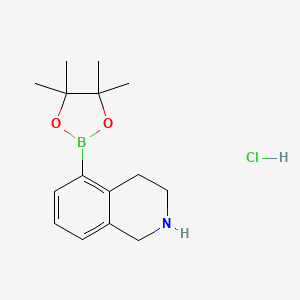
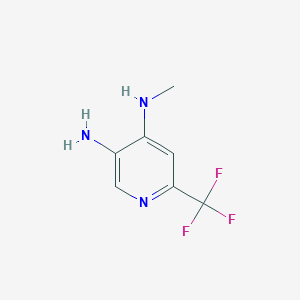

![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)
![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
